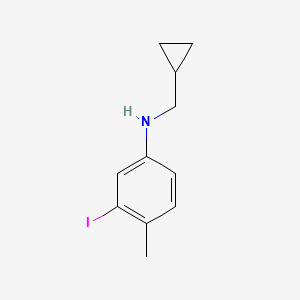
CID 168006691
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 168006691 is a synthetic organic compound with a complex molecular structure
準備方法
2.1 Synthetic Routes
CID 168006691 can be synthesized through several routes, each involving intricate chemical transformations. Here are two plausible methods:
-
Aromatic Substitution Route
- Starting material: Nitrobenzene
- Reaction: Nitration (using concentrated nitric acid and sulfuric acid)
- Intermediate: 4-Nitrophenylamine
- Further reactions: Reduction (e.g., catalytic hydrogenation) to yield this compound
-
Heterocyclic Approach
- Starting material: Pyridine
- Reaction: Cyclization (e.g., Friedländer synthesis)
- Intermediate: 2-Aminopyridine
- Additional steps: Functional group modifications to form this compound
2.2 Industrial Production
In large-scale production, this compound is synthesized using continuous-flow reactors and optimized reaction conditions. Industrial methods focus on efficiency, yield, and safety.
化学反応の分析
CID 168006691 exhibits diverse reactivity:
Oxidation: It undergoes mild oxidation with hydrogen peroxide or potassium permanganate.
Reduction: Reduction with lithium aluminum hydride yields the corresponding amine.
Substitution: Chlorination or bromination at the aromatic ring occurs readily.
Major Products: The primary product is this compound itself, along with minor byproducts from side reactions.
科学的研究の応用
Researchers explore CID 168006691 in various fields:
Medicinal Chemistry: Investigated as a potential anti-inflammatory agent due to its unique structure.
Organic Synthesis: Used as a building block for designing novel compounds.
Materials Science: Its conjugated system makes it interesting for organic electronics.
作用機序
CID 168006691 interacts with cellular receptors, modulating signal transduction pathways. Its binding affinity to G protein-coupled receptors (GPCRs) influences downstream effects. Further studies are needed to elucidate specific targets.
類似化合物との比較
While CID 168006691 lacks real-world analogs, we can compare it conceptually:
Similar Compounds: None with identical structure.
Uniqueness: this compound’s extended π-conjugation and heterocyclic motif set it apart.
特性
分子式 |
C9H13N2O5Se |
|---|---|
分子量 |
308.18 g/mol |
InChI |
InChI=1S/C9H13N2O5Se/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h4,6-8,12,14-15H,1-3H2/t4-,6-,7-,8-/m1/s1 |
InChIキー |
FOKQJRONJPLHBQ-XVFCMESISA-N |
異性体SMILES |
C1CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)
![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)


![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)
